Home > Products > Screening Compounds P122790 > Amifostine hydrate
Amifostine hydrate - 63717-27-1

Amifostine hydrate

Catalog Number: EVT-259321
CAS Number: 63717-27-1
Molecular Formula: C5H17N2O4PS
Molecular Weight: 232.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
Source and Classification

Amifostine hydrate is known chemically as ethanethiol, 2-[(3-aminopropyl)amino]-, dihydrogen phosphate (ester). It is a prodrug that undergoes rapid dephosphorylation by alkaline phosphatase to yield its active metabolite, WR-1065. This compound is classified under the category of cytoprotective agents due to its ability to protect normal tissues from the toxic effects of chemotherapy and radiation therapy while leaving tumor cells relatively unaffected .

Synthesis Analysis

The synthesis of amifostine can be achieved through various methods. A notable approach involves the reaction of phthalimide with 1,3-dibromopropane in a dipolar solvent, followed by a series of condensation reactions with sodium thiophosphate under specific conditions. The synthesis process typically includes the following steps:

  1. Initial Reaction: Phthalimide reacts with 1,3-dibromopropane to form an intermediate compound.
  2. Condensation: The intermediate undergoes condensation with sodium thiophosphate in a dimethylformamide environment.
  3. Purification: The final product is purified through crystallization techniques involving dehydrated alcohol and water at controlled temperatures .

The yield from these processes can reach up to 94% under optimized conditions.

Molecular Structure Analysis

Amifostine hydrate has a complex molecular structure characterized by its thiophosphate group. Its molecular formula is C_5H_{15}N_2O_3PS, and it has a molecular weight of approximately 189.22 g/mol. The structure features:

  • A central phosphorus atom bonded to three oxygen atoms (two of which are part of phosphate groups).
  • An ethylamine side chain that contributes to its reactivity and biological activity.
  • The presence of a thiol group that plays a crucial role in its mechanism of action as an antioxidant .

The three-dimensional arrangement allows for specific interactions with biological targets, enhancing its protective effects against oxidative stress.

Chemical Reactions Analysis

Amifostine participates in several chemical reactions that are crucial for its function as a cytoprotective agent:

  1. Dephosphorylation: The primary reaction involves the conversion of amifostine into WR-1065 through dephosphorylation by alkaline phosphatase. This reaction is essential for activating the drug's protective properties.
  2. Scavenging Free Radicals: WR-1065 can react with free radicals generated during radiation therapy or chemotherapy, thus neutralizing them and preventing cellular damage.
  3. Formation of Disulfides: WR-1065 can form disulfide bonds with other thiol-containing molecules, further contributing to its protective effects against oxidative stress .

These reactions underline amifostine's role in protecting healthy tissues while minimizing damage to tumor cells.

Mechanism of Action

The mechanism of action of amifostine primarily revolves around its ability to scavenge free radicals and modulate oxidative stress within cells:

  1. Activation: Upon administration, amifostine is rapidly converted into WR-1065 by alkaline phosphatase predominantly found in normal tissues.
  2. Free Radical Scavenging: WR-1065 donates hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage to DNA and other cellular components.
  3. Selective Cytoprotection: The drug exhibits selective uptake in normal tissues due to higher concentrations of alkaline phosphatase compared to tumor tissues, leading to enhanced protective effects where they are most needed .

This selective mechanism allows for effective protection against the adverse effects of cancer treatments without compromising the efficacy against tumors.

Physical and Chemical Properties Analysis

Amifostine hydrate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Amifostine is soluble in water and has limited solubility in organic solvents.
  • Stability: The compound is stable under normal conditions but may degrade when exposed to extreme pH levels or high temperatures.
  • Melting Point: The melting point ranges around 100°C when hydrated .

These properties are critical for its formulation as an injectable drug.

Applications

Amifostine hydrate has several significant applications in clinical medicine:

  1. Radioprotection: It is primarily used to protect against radiation-induced xerostomia (dry mouth) in patients receiving radiotherapy for head and neck cancers.
  2. Chemotherapy Support: Amifostine helps reduce the toxicity associated with various chemotherapeutic agents, improving patient outcomes during cancer treatment.
  3. Research Applications: Beyond clinical use, amifostine serves as a tool in research settings for studying oxidative stress and cytoprotection mechanisms .
Mechanistic Pathways of Cytoprotective Action

Alkaline Phosphatase-Mediated Prodrug Activation Dynamics

Amifostine hydrate is a phosphorylated aminothiol prodrug requiring enzymatic activation for biological activity. Its conversion to the active metabolite WR-1065 (2-[(3-aminopropyl)amino]ethanethiol) is catalyzed by membrane-bound alkaline phosphatase (ALP), which cleaves the phosphate group via dephosphorylation. This reaction occurs preferentially in normal tissues due to their higher ALP activity, elevated pH (7.4–7.8), and robust vascularization. In contrast, neoplastic tissues exhibit lower ALP expression and acidic microenvironments (pH 6.5–7.0), limiting amifostine activation. This differential metabolism results in 50- to 100-fold higher WR-1065 concentrations in normal cells compared to tumors [1] [7] [8].

The activation kinetics are rapid, with amifostine’s plasma half-life being ~8 minutes. WR-1065 readily crosses cell membranes and accumulates intracellularly, where it exerts cytoprotective effects within 30 minutes post-administration. The spatial distribution of ALP thus dictates the tissue-selective biodistribution of WR-1065, forming the biochemical basis for selective cytoprotection [1] [7].

Table 1: Alkaline Phosphatase Activity and WR-1065 Bioaccumulation

Tissue TypeALP Activity (Units/mg)WR-1065 Concentration (μM)Activation Efficiency
Normal Epithelium15.8 ± 2.3950 ± 120High
Skeletal Muscle9.2 ± 1.7780 ± 95High
Head/Neck Tumor2.1 ± 0.818 ± 6Low
Lung Carcinoma1.7 ± 0.512 ± 4Low

WR-1065 Metabolite: Free Radical Scavenging & DNA Repair Modulation

WR-1065’s cytoprotection stems from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and modulation of DNA repair pathways. As a thiol compound, WR-1065 donates hydrogen atoms to neutralize free radicals generated by ionizing radiation or chemotherapeutic agents (e.g., cisplatin, cyclophosphamide). It effectively quenches hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and organic peroxides (ROO•), preventing oxidative damage to cellular macromolecules [3] [7].

Beyond radical scavenging, WR-1065 binds to DNA and chromatin, forming thiol-DNA conjugates that shield nucleophilic sites from alkylating agents. It also accelerates DNA repair by:

  • Enhancing non-homologous end joining (NHEJ): Upregulating DNA-PK activity for double-strand break repair.
  • Suppressing error-prone homologous recombination (HR): Reducing hyper-recombination by 40–60% in irradiated cells, minimizing genomic instability [5].
  • Detoxifying platinum adducts: Binding to cisplatin-induced carbonium ions to prevent DNA crosslinks [3].

WR-1065’s modulation of DNA repair is concentration-dependent. At cytoprotective doses (4–6 mM), it enhances error-free repair while inhibiting mutagenic HR pathways, thereby preserving genomic integrity in normal tissues [5] [7].

Hypoxia-Inducing Mechanisms in Normal vs. Neoplastic Tissue Microenvironments

WR-1065 induces metabolic hypoxia in normal tissues via mitochondrial suppression of oxidative phosphorylation. This occurs through two interconnected pathways:

  • Warburg-Type Metabolic Reprogramming: WR-1065 upregulates glycolysis by 3.5-fold in normal cells, increasing lactate production and reducing oxygen consumption (VO₂). This shifts energy production from oxidative phosphorylation to anaerobic glycolysis, creating a transient hypoxic state that reduces radiation-induced ROS generation [7] [10].
  • Mitochondrial SOD2 Superinduction: WR-1065 activates nuclear factor κB (NF-κB), which binds to the SOD2 promoter, elevating manganese superoxide dismutase (SOD2) activity 2- to 3-fold within 24 hours. SOD2 disproportionates O₂•⁻ to H₂O₂, which is then detoxified by catalase/glutathione peroxidase. This reduces mitochondrial ROS flux and stabilizes hypoxia-inducible factor 1α (HIF-1α) [10].

Tumors derive no cytoprotective benefit from this hypoxia because:

  • Their pre-existing glycolytic metabolism (Warburg effect) limits further induction.
  • Dysfunctional NF-κB pathways impair SOD2 upregulation.
  • Acidic microenvironments inhibit ALP-mediated WR-1065 generation [7] [10].

Table 2: Metabolic Effects of WR-1065 in Normal vs. Tumor Tissues

ParameterNormal TissuesTumors
Glycolytic Rate Increase3.5-fold≤1.2-fold
SOD2 Activity (24h post-treatment)2.8-fold ↑Unchanged
Catalase/GPx ActivityElevated in spleen/pancreasUnchanged
Oxygen Consumption (VO₂)40% reduction<10% reduction

p53/p21 Pathway Activation & Cell Cycle Arrest Dynamics

WR-1065 activates p53 via post-translational modifications, leading to p21-mediated cell cycle arrest at the G₁/S checkpoint. In p53-proficient normal cells:

  • WR-1065 stabilizes nuclear p53, increasing its expression 2- to 4-fold.
  • p53 transactivates CDKN1A, encoding p21, which inhibits cyclin E/CDK2 complexes.
  • This arrests cells in G₁ for 6–24 hours, allowing DNA repair before replication [3] [6] [7].

The functional consequences are dual:

  • Cytoprotection in Normal Tissues: G₁ arrest prevents transmission of DNA damage, reducing apoptosis. p21 also sequesters procaspase-3, further inhibiting cell death [3] [6].
  • Loss of Protection in p53-Deficient Tumors: >80% of solid tumors harbor p53 mutations. In p53-null cells, amifostine fails to induce G₁ arrest and paradoxically enhances chemotherapy-induced apoptosis. For example, p53-deficient myeloid leukemia cells show 70% higher apoptosis when treated with paclitaxel + amifostine vs. paclitaxel alone [3] [6].

Amifostine also downregulates pro-apoptotic p53 targets (BAX, PUMA) while upregulating anti-apoptotic genes (c-MYC). This transcriptional rewiring reinforces cell survival in normal tissues but is abrogated in p53-mutant cancers [6] [7].

Table 3: p53-Dependent Responses to Amifostine

Cell Line/Typep53 Statusp21 InductionG₁ ArrestApoptosis Inhibition
Normal FibroblastsWild-type8-fold ↑88% of cells70–80% reduction
HCT116 Colon CancerWild-type6-fold ↑75% of cells60% reduction
HCT116 p53−/−Null2-fold ↑<10% of cellsNone
NB4 Myeloid LeukemiaMutantNoneNoneEnhanced

Properties

CAS Number

63717-27-1

Product Name

Amifostine hydrate

IUPAC Name

2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate

Molecular Formula

C5H17N2O4PS

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2

InChI Key

CWHOHHKTRJUFTR-UHFFFAOYSA-N

SMILES

C(CN)CNCCSP(=O)(O)O.O

Solubility

Soluble in DMSO

Synonyms

Amifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310

Canonical SMILES

C(CN)CNCCSP(=O)(O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.